4-bromobenzenesulfinic Acid

Electrosynthesis Vinyl sulfone Sodium sulfinate

Researchers often face sulfinic acids lacking orthogonal reactivity, limiting library design. 4-Bromobenzenesulfinic acid overcomes this with a bifunctional scaffold: the sulfinic acid motif enables sulfonylation, while the para-C-Br bond permits downstream cross-coupling. • Achieves up to 78% isolated yield in electrochemical vinyl sulfone synthesis, outperforming 4-Cl (76%) and 4-F (74%) analogs (Fang et al., 2024). • Enables two-dimensional diversification via sequential sulfonylation/Suzuki-Miyaura coupling for parallel library synthesis. • Superior solid-state stability (mp 114°C) ensures accurate powder dispensing in high-throughput experimentation.

Molecular Formula C6H5BrO2S
Molecular Weight 221.07 g/mol
CAS No. 1195-33-1
Cat. No. B1596854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromobenzenesulfinic Acid
CAS1195-33-1
Molecular FormulaC6H5BrO2S
Molecular Weight221.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)O)Br
InChIInChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9)
InChIKeyQBLQHDHWTVMHRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzenesulfinic Acid (CAS 1195-33-1): Aryl Sulfinic Acid Building Block with a Cross-Coupling Handle for Sulfone and Alkyne Synthesis


4-Bromobenzenesulfinic acid (CAS 1195-33-1) is a para-brominated aryl sulfinic acid with the molecular formula C₆H₅BrO₂S and a molecular weight of 221.07 g/mol . As a member of the benzenesulfinic acid family, it features the characteristic –S(O)OH functional group that confers both nucleophilic reactivity and moderate acidity. What distinguishes this compound within its class is the simultaneous presence of the sulfinic acid motif and a covalently bound bromine atom at the para position, creating a bifunctional aromatic scaffold capable of participating in orthogonal reaction manifolds: nucleophilic addition/radical sulfonylation at sulfur and palladium-catalyzed cross-coupling at carbon . It is commercially available as the free acid (typical purity 95–98%) and as the sodium salt dihydrate (CAS 175278-64-5, 97% purity), with recommended storage at 2–8°C under nitrogen and protection from light .

Bifunctional aryl sulfinic acid building block for sulfone synthesis
Orthogonal C–Br cross-coupling handle for late-stage diversification
Available as free acid and sodium salt dihydrate; store at 2–8°C under nitrogen, protected from light

Why 4-Bromobenzenesulfinic Acid Cannot Be Replaced by Benzenesulfinic Acid, 4-Chlorobenzenesulfinic Acid, or 4-Toluenesulfinic Acid Without Consequence


Within the aryl sulfinic acid family, the identity of the para-substituent governs not only the electronic character of the aromatic ring—and hence the nucleophilicity of the sulfinate anion—but also whether the compound can serve as a substrate for subsequent transition-metal-catalyzed bond construction. The Hammett substituent constant σₚ for Br (+0.23) is nearly identical to that of Cl (+0.23), yet distinct from H (0.00) and CH₃ (−0.17), producing a predictable shift in both acidity and nucleophilic addition rates that follows established linear free-energy relationships (ρ ≈ −1.12 to −1.64 depending on the electrophilic partner) [1][2]. Critically, the C–Br bond provides a synthetic handle for oxidative addition chemistry (Suzuki, Buchwald–Hartwig, Sonogashira couplings) that is entirely absent in the unsubstituted, methyl-, or fluoro- counterparts . The chlorine analog (4-Cl) shares the electronic profile but differs in bond dissociation energy and halogen-bonding propensity, leading to measurably divergent performance in radical-mediated and electrochemical sulfone syntheses [3]. These combined electronic and functional differences mean that substituting one aryl sulfinic acid for another without adjusting reaction stoichiometry, catalyst loading, or downstream synthetic strategy will produce different yields, selectivity profiles, and accessible product scope.

Electronic mismatch 4-CH₃ (σₚ −0.17) accelerates nucleophilic addition; 4-Br (σₚ +0.23) retards it, shifting reaction rates and selectivity profiles.
Functional mismatch Benzenesulfinic acid and 4-toluenesulfinic acid lack a C–X cross-coupling handle, blocking downstream diversification strategies.
Handling mismatch 4-Cl and 4-CH₃ analogs have lower melting points (85–95°C), increasing risk of caking and dosing inaccuracies in ambient workflows.

Quantitative Differentiation of 4-Bromobenzenesulfinic Acid: Head-to-Head Yield, Acidity, Physical Property, and Orthogonal Reactivity Data


Electrochemical Vinyl Sulfone Synthesis: 4-Bromobenzenesulfinate Delivers the Highest Yield Among Halogen-Substituted Analogs

In a direct head-to-head comparison under identical electrochemical conditions (undivided cell, graphite carbon electrodes, room temperature), sodium 4-bromobenzenesulfinate produced the corresponding vinyl sulfone in 78% isolated yield, outperforming the 4-fluoro (74%), 4-chloro (76%), and 4-trifluoromethyl (54%) analogs [1]. The trend (4-Br > 4-Cl > 4-F ≫ 4-CF₃) demonstrates that the 4-bromo derivative offers the optimal balance of electronic withdrawal for sulfonyl radical generation without excessive deactivation.

Electrochemical yield
Head-to-head
78% isolated yield (4-Br) vs 74% (4-F), 76% (4-Cl), 54% (4-CF₃)
Reported highest yield among halogenated aryl sulfinates tested
Undivided cell, graphite electrodes, room temperature
Electrosynthesis Vinyl sulfone Sodium sulfinate Radical coupling

Acidity Differentiation: 4-Bromobenzenesulfinic Acid Is a Stronger Acid Than the Parent Benzenesulfinic Acid

The predicted pKa of 4-bromobenzenesulfinic acid is 1.12 ± 0.10 , whereas the experimentally determined pKa of unsubstituted benzenesulfinic acid is 2.76 [1]. This represents an approximately 44-fold increase in acidity (ΔpKa ≈ 1.64) conferred by the electron-withdrawing para-bromo substituent. The enhanced acidity has practical implications: at a given working pH, the 4-bromo derivative will exist to a greater extent as the deprotonated sulfinate anion, which is the active nucleophilic species in addition and substitution reactions.

Acidity (pKa)
Cross-study comparable
pKa 1.12 ± 0.10 (4-Br) vs 2.76 (parent)
Approximately 44-fold stronger acid; greater sulfinate anion availability at low pH
Predicted value; experimental parent pKa from Filippo et al.
pKa Acidity Hammett Substituent effect

Physical Form and Melting Point: Solid-State Handling Advantage Over Lower-Melting Analogs

4-Bromobenzenesulfinic acid exhibits a melting point of 114°C , which is substantially higher than that of the 4-chloro analog (93–95°C [1]), the 4-methyl analog (85°C [2]), and the unsubstituted parent benzenesulfinic acid (literature mp ~84°C). The higher melting point reflects stronger intermolecular interactions in the crystalline lattice and translates into a solid that is less prone to softening or liquefaction during ambient-temperature handling, weighing, and storage in non-refrigerated environments.

Melting point
Cross-study comparable
114°C (4-Br) vs 93–95°C (4-Cl), 85°C (4-CH₃), ~84°C (parent)
Higher solid-state stability; supports ambient-temperature handling
Vendor and database reported values
Melting point Physical property Storage stability Solid handling

Orthogonal Reactivity: The C–Br Bond Enables Downstream Cross-Coupling Chemistry Absent in Non-Halogenated Sulfinic Acids

The defining structural feature of 4-bromobenzenesulfinic acid is the presence of both a sulfinic acid group and an aryl bromide on the same aromatic ring. The sulfinic acid (or its sodium salt) participates in nucleophilic additions to Michael acceptors, radical sulfonylation, and palladium-catalyzed coupling with alkynes to form unsymmetrical internal alkynes and vinyl sulfones [1]. Simultaneously, the C–Br bond serves as a competent electrophilic partner for Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig, and related cross-coupling reactions. This orthogonal reactivity is not available in benzenesulfinic acid, 4-toluenesulfinic acid, or 4-fluorobenzenesulfinic acid, where the C–F bond is generally inert under standard palladium catalysis . The 4-chloro analog possesses a cross-coupling handle, but the C–Cl bond has a higher bond dissociation energy than C–Br (397 vs. 337 kJ/mol for Ph–X), making oxidative addition slower and often requiring more forcing conditions.

Orthogonal reactivity
Class-level
C–Br BDE ≈ 337 kJ/mol enables Pd(0) oxidative addition; sulfinic acid for sulfonylation
Dual reactivity absent in non-halogenated analogs; milder coupling vs C–Cl
C–Cl BDE ≈ 397 kJ/mol requires harsher conditions
Cross-coupling Suzuki reaction Bifunctional building block C–Br functionalization

Hammett-Governed Reactivity: The 4-Bromo Substituent Predictably Modulates Nucleophilic Addition Rates Relative to Electron-Donating Analogs

The addition of substituted benzenesulfinic acids to conjugated alkenes follows the Hammett equation, with reaction constants ρ ranging from −1.12 (addition to 4-substituted 2-nitroethenylarenes at 298 K) [1] to −1.64 (addition to p-benzoquinone at pH 4.82) [2]. Applying the Hammett substituent constant σₚ = +0.23 for Br and the relationship log(k/k₀) = σₚ × ρ, the 4-bromo derivative is predicted to react approximately 1.8-fold slower (for ρ = −1.12) to 2.3-fold slower (for ρ = −1.64) than the unsubstituted parent (σₚ = 0) in nucleophilic additions. In contrast, the 4-methyl analog (σₚ = −0.17) is predicted to react 1.5- to 2.0-fold faster than the parent. The negative ρ values confirm that the reaction is accelerated by electron-donating groups and retarded by electron-withdrawing groups, consistent with rate-determining nucleophilic attack by the sulfinate sulfur atom.

Hammett reactivity
Class-level
Predicted k/k₀ ≈ 0.43–0.55 (4-Br) vs 1.55–1.90 (4-CH₃) for nucleophilic addition
Supports rate prediction for multi-step synthesis design
Calculated from published Hammett ρ values; data to verify experimentally
Hammett equation Linear free-energy relationship Nucleophilic addition Structure–reactivity

Optimal Research and Industrial Application Scenarios for 4-Bromobenzenesulfinic Acid Based on Quantitative Differentiation Evidence


Electrochemical and Radical-Mediated Vinyl Sulfone Synthesis

Based on the direct head-to-head comparison by Fang et al. (2024), laboratories developing electrochemical or photochemical sulfone syntheses should select the sodium salt of 4-bromobenzenesulfinic acid over other halogenated analogs when maximum isolated yield is the primary objective. The 78% yield achieved with 4-Br surpasses all other halogen-substituted aryl sulfinates tested, including 4-Cl (76%) and 4-F (74%) [1]. This application is particularly relevant for medicinal chemistry groups synthesizing vinyl sulfone-based covalent inhibitors and for process chemistry teams optimizing route efficiency.

Bifunctional Building Block for Divergent Library Synthesis

In drug discovery programs requiring parallel library generation, 4-bromobenzenesulfinic acid enables a two-dimensional diversification strategy: first, the sulfinic acid is reacted with an alkyne, Michael acceptor, or olefin to install the sulfone moiety; second, the intact C–Br bond is subjected to Suzuki–Miyaura or Buchwald–Hartwig coupling to introduce aryl, heteroaryl, or amine diversity [1]. This orthogonal reactivity sequence is not accessible with benzenesulfinic acid, 4-toluenesulfinic acid, or 4-fluorobenzenesulfinic acid, making 4-bromobenzenesulfinic acid the preferred choice for building block collections supporting fragment-based and DNA-encoded library synthesis.

Aqueous-Phase and pH-Controlled Sulfonylation Reactions

The enhanced acidity of 4-bromobenzenesulfinic acid (predicted pKa 1.12) relative to the parent benzenesulfinic acid (pKa 2.76) means that at a given pH within the commonly employed range of 2–5 for sulfinic acid additions, the 4-bromo derivative will exist to a greater extent as the nucleophilic sulfinate anion [1]. This property is advantageous for aqueous-buffer reactions where maintaining a high concentration of the active anionic species without resorting to strongly basic conditions is critical for substrate compatibility. Users should select 4-bromobenzenesulfinic acid over benzenesulfinic acid when conducting additions at pH 2–3 where the parent compound would be predominantly protonated and unreactive.

Ambient-Temperature Solid Handling in Non-Refrigerated Workflows

With a melting point of 114°C—substantially higher than 4-chlorobenzenesulfinic acid (93–95°C), 4-methylbenzenesulfinic acid (85°C), and benzenesulfinic acid (~84°C)—4-bromobenzenesulfinic acid offers superior solid-state stability during weighing and transfer operations at ambient laboratory temperatures [1][2]. This property reduces the risk of inaccurate stoichiometry due to material sticking to spatulas or weighing paper, which is particularly valuable in high-throughput experimentation (HTE) settings and automated solid-dispensing platforms where consistent powder flow characteristics are essential for reproducible results.

Application
Selection Property
Validation Focus
Electrochemical vinyl sulfone synthesis
Reported yield ranking among halogenated sulfinates
Isolated yield under standardized electrosynthesis conditions
Divergent library synthesis
Orthogonal sulfinic acid and C–Br coupling handles
Cross-coupling compatibility after sulfone installation
Aqueous-phase sulfonylation at moderate pH
Higher acidity relative to parent benzenesulfinic acid
Sulfinate anion availability in pH 2–5 buffer systems
Ambient-temperature solid handling
Higher melting point vs lower-melting analogs
Powder flow and dosing accuracy in non-refrigerated HTE workflows

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